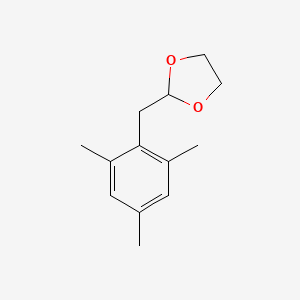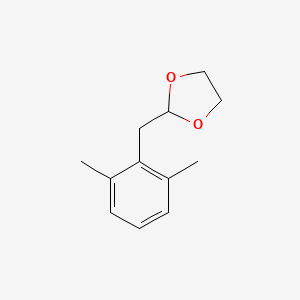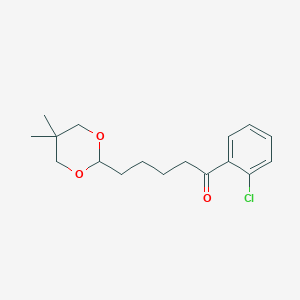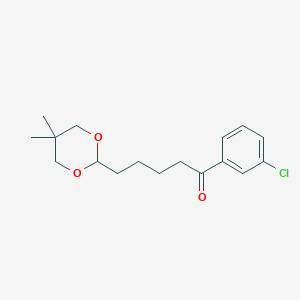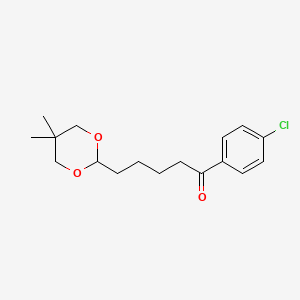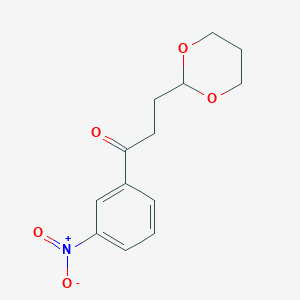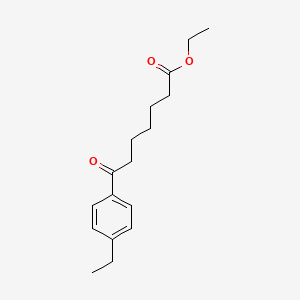
Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate” is an ester derived from a carboxylic acid and an alcohol. The “7-(4-ethylphenyl)-7-oxoheptanoate” part suggests a seven-carbon chain with a carbonyl (C=O) group at the 7th carbon, and a 4-ethylphenyl group also attached to the 7th carbon. The “ethyl” part suggests that this compound is an ester formed with ethanol .
Molecular Structure Analysis
The molecular structure would consist of a seven-carbon backbone with a carbonyl group at one end, forming a carboxylic acid or ester group. A phenyl ring with an ethyl group at the 4-position would be attached to the 7th carbon of the backbone .Chemical Reactions Analysis
As an ester, this compound could undergo hydrolysis under acidic or basic conditions to yield the parent alcohol (ethanol) and carboxylic acid (7-(4-ethylphenyl)-7-oxoheptanoic acid) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As an ester, it would likely be relatively nonpolar and may have a pleasant, fruity odor, which is common for esters .Aplicaciones Científicas De Investigación
1. Synthesis and Medicinal Chemistry
- Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate is used in the synthesis of various compounds with medicinal properties. For instance, its derivatives have been explored for antiproliferative activities. One such derivative exhibited moderate cytotoxicity against human epithelial lung carcinoma cells A549, indicating potential in cancer research (Nurieva et al., 2015).
2. Chemical Synthesis and Industrial Applications
- The compound plays a role in different chemical synthesis processes. For example, it's involved in the synthesis of ethyl 7-chloro-2-oxoheptylate, an intermediate in producing cilastatin, a compound used in preventing renal degradation of certain antibiotics (Xin-zhi, 2006).
3. Photophysicochemical Studies
- Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate derivatives have been used in the study of photophysicochemical properties of certain compounds. For instance, they are used in synthesizing phthalocyanines, which are studied for their fluorescence and photochemical properties, important in materials science and photodynamic therapy (Kuruca et al., 2018).
4. Organic Chemistry and Catalysis
- In organic chemistry, it is utilized in the synthesis of various complex molecules. For example, ethyl 2-(1-phenylpiperidin-2-yl) acetate, related to ethyl 7-(4-ethylphenyl)-7-oxoheptanoate, has been synthesized through cyclization and aza-Michael reaction processes (Ramos et al., 2011).
5. Pharmaceutical Research
- In pharmaceutical research, derivatives of ethyl 7-(4-ethylphenyl)-7-oxoheptanoate have been explored for their potential as antianxiety agents. These derivatives show high affinity for central benzodiazepine receptors and demonstrate activity in animal models of anxiety (Anzini et al., 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 7-(4-ethylphenyl)-7-oxoheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-3-14-10-12-15(13-11-14)16(18)8-6-5-7-9-17(19)20-4-2/h10-13H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJVPQLRMFLDIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CCCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645758 |
Source


|
| Record name | Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate | |
CAS RN |
898778-29-5 |
Source


|
| Record name | Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

